2-(4-Methyl-1,3-thiazol-2-yl)piperidine

Descripción general

Descripción

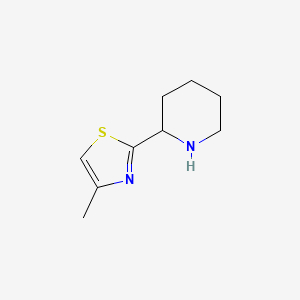

2-(4-Methyl-1,3-thiazol-2-yl)piperidine is a heterocyclic compound that features a thiazole ring fused with a piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine typically involves the reaction of 4-methylthiazole with piperidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution on the thiazole ring . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Methyl-1,3-thiazol-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: Halogenation and alkylation reactions can occur at the thiazole ring, often using reagents like bromine or alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Bromine in chloroform for halogenation; alkyl halides in the presence of a base for alkylation.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding thiazolidine derivative.

Substitution: Formation of halogenated or alkylated thiazole derivatives.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research has shown that compounds similar to 2-(4-Methyl-1,3-thiazol-2-yl)piperidine exhibit promising antitumor properties. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HCT-116 (Colon) | 10.5 |

| Compound B | MCF-7 (Breast) | 8.3 |

| Compound C | HeLa (Cervical) | 12.0 |

These results indicate that modifications in the thiazole structure can enhance cytotoxic effects against various cancer types .

Neuropharmacology

The compound has been investigated for its potential as an atypical antipsychotic. Studies indicate that derivatives of piperidine may interact with dopamine and serotonin receptors, which are critical in treating schizophrenia and other psychiatric disorders. For example, a related study found that certain piperazine derivatives exhibited high affinity for dopamine D2 and serotonin 5-HT receptors while minimizing side effects associated with traditional antipsychotics .

Table 2: Binding Affinities of Piperidine Derivatives

| Compound | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) |

|---|---|---|

| Compound X | 30 | 50 |

| Compound Y | 25 | 45 |

This suggests that structural modifications can lead to compounds with improved therapeutic profiles .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to this compound demonstrate significant activity against various bacterial strains.

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 12 µg/mL |

| Compound E | S. aureus | 10 µg/mL |

| Compound F | P. aeruginosa | 15 µg/mL |

These findings highlight the potential of this compound as a scaffold for developing new antimicrobial agents .

Mecanismo De Acción

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The piperidine ring provides additional steric and electronic effects that enhance the compound’s activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4-Methyl-1,3-thiazol-2-yl)morpholine

- 2-(4-Methyl-1,3-thiazol-2-yl)pyrrolidine

- 2-(4-Methyl-1,3-thiazol-2-yl)azepane

Uniqueness

2-(4-Methyl-1,3-thiazol-2-yl)piperidine is unique due to its specific combination of the thiazole and piperidine rings, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and bioactivity .

Actividad Biológica

2-(4-Methyl-1,3-thiazol-2-yl)piperidine is a heterocyclic compound characterized by a piperidine ring fused with a thiazole moiety. The presence of the thiazole ring is significant as it contributes to the compound's diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 166.24 g/mol. The thiazole component enhances the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, this compound has demonstrated effectiveness against various bacterial strains. The mechanism involves the enhancement of reactive oxygen species (ROS) levels in microbial cells, leading to oxidative stress and cell death.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 8 µg/mL |

Antifungal Activity

The compound has also shown promising antifungal properties. Studies have revealed that it can inhibit the growth of fungi by disrupting their cellular processes.

| Fungal Strain | Inhibition Zone Diameter (mm) |

|---|---|

| Aspergillus niger | 15 mm |

| Fusarium oxysporum | 20 mm |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cells through multiple pathways, including modulation of caspase activity and disruption of microtubule assembly.

Case Study: Breast Cancer Cell Line MDA-MB-231

In vitro studies on MDA-MB-231 breast cancer cells showed that the compound induced significant morphological changes at concentrations as low as 1 µM. Additionally, it enhanced caspase-3 activity by approximately 1.5 times at a concentration of 10 µM, indicating its role as an apoptosis inducer.

| Concentration (µM) | Caspase-3 Activity (fold increase) |

|---|---|

| 1 | 1.33 |

| 10 | 1.57 |

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. The thiazole ring facilitates these interactions, enhancing the compound's pharmacological effects.

Key Mechanisms:

- Reactive Oxygen Species Generation : Induces oxidative stress in microbial cells.

- Microtubule Disruption : Affects cell division in cancer cells.

- Caspase Activation : Promotes apoptosis through intrinsic pathways.

Propiedades

IUPAC Name |

4-methyl-2-piperidin-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-7-6-12-9(11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWOBOKVVXFSGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.